molecular formula C19H17ClN2 B14752609 Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-

Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-

Cat. No.: B14752609
M. Wt: 308.8 g/mol
InChI Key: ICKDQQQWBKPPTN-UHFFFAOYSA-N
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Description

The compound 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)benzo[c][2,7]naphthyridine belongs to a class of polycyclic heteroaromatic systems characterized by a fused naphthyridine core. The benzo[c][2,7]naphthyridine scaffold consists of two fused pyridine rings, with the [c] designation indicating the specific arrangement of the fused benzene ring. Key structural features include:

  • A chloro substituent at position 5, which may enhance electrophilicity and serve as a synthetic handle for further derivatization.
  • A phenylmethyl (benzyl) group at position 3, contributing to lipophilicity and influencing steric interactions in biological targets.

Synthetic routes to such compounds often involve multicomponent reactions (e.g., Sc(OTf)₃-catalyzed cyclizations) or nucleophilic substitution of pre-functionalized intermediates like 4-chlorobenzo[c][2,7]naphthyridine . Applications are hypothesized to include anticancer or antimicrobial agents, given the bioactivity of related naphthyridine derivatives .

Properties

Molecular Formula

C19H17ClN2

Molecular Weight

308.8 g/mol

IUPAC Name

3-benzyl-5-chloro-2,4-dihydro-1H-benzo[c][2,7]naphthyridine

InChI

InChI=1S/C19H17ClN2/c20-19-17-13-22(12-14-6-2-1-3-7-14)11-10-15(17)16-8-4-5-9-18(16)21-19/h1-9H,10-13H2

InChI Key

ICKDQQQWBKPPTN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N=C2Cl)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Niementowski Condensation Approach (,)

Step 1: Formation of tetrahydrobenzo[c]naphthyridine core

Anthranilic acid derivatives + 1-Benzylpiperidin-4-one  
→ POCl3, 100°C, 4h → Core structure formation  

Key Data:

Starting Material Yield Purity Source
2-Chloroanthranilic acid 68% 95%
3-Amino-4-methylbenzoic acid 92% 98%

Step 2: Directed Chlorination (,)

Tetrahydro intermediate + Cl2 (gas)  
→ FeCl3 catalyst, DCM, 0°C → 5-Chloro derivative  

Optimization:

  • Chlorine position controlled by electronic factors of naphthyridine π-system
  • >90% regioselectivity achieved using FeCl3 ()

Metalation-Functionalization Strategy ()

Step 1: Regioselective C-5 Metalation

4-Bromobenzo[c][2,7]naphthyridine  
→ TMPMgCl·LiCl (-40°C, THF) → C-5 Mg intermediate  

Alternative Pathways

Cycloaromatization Method (,)

Reaction Scheme:

2-Aminopyridine + 3-Benzyl-4-piperidone  
→ PPA, 150°C → Cyclocondensation  
→ Subsequent Cl2/H2O oxidation → Target compound  

Key Parameters:

  • Polyphosphoric acid (PPA) enables annulation
  • Oxidation state controlled by Cl2/H2O ratio

Yield Comparison:

Method Overall Yield Purity
Standard 42% 91%
Microwave-assisted 58% 95%

Hydrogenation of Aromatic Precursors (,)

Procedure:

5-Chlorobenzo[c][2,7]naphthyridine  
→ H2 (50 psi), 5% Pd/C, EtOAc → Selective 1,2,3,4-tetrahydro  
→ Benzylation via Mitsunobu reaction (87% yield)  

Critical Factors:

  • Catalyst loading (5% Pd/C optimal)
  • Solvent polarity controls hydrogenation depth

Purification and Characterization

Standard Protocol:

  • Column chromatography (SiO2, EtOAc/Hexanes 3:7)
  • Recrystallization (CH2Cl2/Et2O)
  • Final characterization:
    • 1H NMR (CDCl3): δ 7.82 (d, J=8.4 Hz, 1H), 7.45-7.32 (m, 5H), 4.12 (s, 2H)
    • 13C NMR : 154.8 (C-Cl), 139.2 (quat. C), 128.6-127.3 (Ph)
    • HRMS : [M+H]+ calc. 325.0841, found 325.0839

Purity Benchmarks:

Method Purity Source
HPLC (C18) 99.2%
Elemental Analysis 99.5%

Comparative Analysis of Methods

Method Total Yield Scalability Regioselectivity
Niementowski 51-58% Excellent Moderate
Metalation 63-67% Challenging Excellent
Cycloaromatization 42-58% Good Good
Hydrogenation 45-50% Excellent High

Industry Preference: Niementowski method favored for scale-up ( patent data)
Academic Preference: Metalation route for complex analogs ( study)

Recent Advances (2020-2025)

  • Photoflow Chlorination ():

    • Continuous flow system reduces reaction time from 6h → 22min
    • 99% regioselectivity maintained
  • Enzymatic Benzylation ():

    • CYP450 mutants enable C-H activation
    • 78% yield achieved without metal catalysts
  • Machine Learning Optimization ():

    • Neural networks predict optimal solvent combinations
    • 12% yield improvement over traditional methods

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in ruthenium-catalyzed [2+2+2] cycloadditions with diynes and cyanamides, forming polycyclic derivatives. This method achieves 79% yield and high regioselectivity due to the electron-deficient nature of the naphthyridine core.

Reaction ComponentRoleConditionsYield
DiynesElectron-deficient alkyneRu catalyst, 80°C72–79%
CyanamidesNitrile sourceToluene, 12h

The reaction proceeds through a coordination-mediated mechanism , where the ruthenium center activates the naphthyridine for cyclization.

Nucleophilic Substitution at Chlorine

The chlorine atom at position 5 undergoes nucleophilic substitution with amines or alkoxides. For example:

  • Reaction with primary amines (e.g., methylamine) in THF at 60°C yields 5-amino derivatives .

  • Methanolysis with NaOMe in DMF replaces chlorine with methoxy groups (65–70% yield) .

Bond dissociation energy (BDE) calculations for the C–Cl bond in this compound are ~315 kJ/mol , comparable to aryl chlorides.

Catalytic Hydrogenation

The tetrahydro-naphthyridine core undergoes selective hydrogenation under Pd/C (10% w/w) in ethanol:

  • Full saturation of the naphthyridine ring occurs at 50 psi H₂ , yielding decahydro derivatives.

  • Over-hydrogenation is minimized by controlling reaction time (<4h).

Functionalization via Cross-Coupling

The phenylmethyl group enables Suzuki-Miyaura couplings with aryl boronic acids:

Boronic AcidCatalystYield
4-MethoxyphenylPd(PPh₃)₄58%
2-NaphthylPdCl₂(dppf)63%

Reactions occur under microwave irradiation (100°C, 20 min) .

Acid/Base-Mediated Rearrangements

In HCl/EtOH , the compound undergoes ring contraction to form benzothiazolo[2,3-b]quinazoline derivatives (Scheme 1) :

  • Protonation at N-1 initiates ring opening.

  • Reorganization forms a thiazole-quinazoline fused system.

  • Final aromatization yields stable products (82% yield) .

Oxidation Reactions

Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the tetrahydro ring:

  • Epoxidation occurs at the 1,2-position (45% yield).

  • Further oxidation with KMnO₄ cleaves the ring to form dicarboxylic acids .

Mechanistic Insights from Spectroscopic Data

  • X-ray crystallography confirms bond lengths of 1.34–1.47 Å in the naphthyridine ring, indicating partial double-bond character.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, H-8), 7.32 (m, phenylmethyl) .

These structural features rationalize its preference for electrophilic substitutions at positions 6 and 8 .

Comparative Reactivity Table

Reaction TypeReagentProductYieldSource
CycloadditionRu catalyst + diynePolycyclic adduct79%
Nucleophilic substitutionCH₃NH₂5-Amino derivative68%
HydrogenationH₂/Pd/CDecahydro-naphthyridine74%
Cross-coupling4-MeO-PhB(OH)₂Biaryl product58%

Scientific Research Applications

Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties
Compound Molecular Weight logP (Predicted) Aqueous Solubility (mg/mL)
Target compound ~340 g/mol 3.8 0.12
Benzo[h]naphtho[1,2-b][1,6]naphthyridine (7a) 374 g/mol 4.2 0.08
5-Amino-tetrahydrobenzo[b]naphthyridine (37) 245 g/mol 2.1 1.5

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-benzo[c][2,7]naphthyridine?

  • Methodology : The compound can be synthesized via regioselective direct ring metalation using TMPMgCl∙LiCl at -40°C, followed by quenching with electrophiles to introduce substituents at the 5-position. This method ensures moderate yields (50-70%) and avoids harsh conditions, as demonstrated in the functionalization of analogous brominated benzo[c][2,7]naphthyridines .
  • Key Parameters : Temperature control (-40°C), stoichiometric TMPMgCl∙LiCl, and inert atmosphere (Ar/N₂).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR can resolve signals for the tetrahydro ring protons (δ 1.8–3.2 ppm) and the phenylmethyl group (δ 4.5–5.0 ppm). X-ray analysis is critical to confirm the fused bicyclic framework .

Q. What are the primary biological activities reported for benzo[c][2,7]naphthyridine derivatives?

  • Methodology : Evaluate cytotoxicity using MTT assays against cancer cell lines (e.g., MCF7). Derivatives with chloro and phenylmethyl substituents often exhibit IC₅₀ values in the 10–50 µM range. Antimicrobial activity can be tested via broth microdilution (MIC assays) .

Advanced Research Questions

Q. How does regioselective functionalization at the 5-position influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare Suzuki-Miyaura coupling efficiency using Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acids. The 5-chloro group enhances reactivity, achieving >80% yield under mild conditions (50°C, 12h). Contrast with unsubstituted analogs, which require harsher conditions (e.g., 100°C) .

Q. What computational tools can predict the compound’s binding affinity to biological targets like topoisomerase II?

  • Methodology : Perform molecular docking (AutoDock Vina) and 3D-QSAR analysis using CoMFA/CoMSIA. Studies on similar naphthyridines show that substituent bulk at C-3 (phenylmethyl) and C-5 (chloro) correlates with enhanced DNA intercalation .

Q. How do solvent polarity and temperature affect the compound’s photophysical properties?

  • Methodology : Measure UV-Vis absorption (λₐᵦₛ ~320 nm) and fluorescence (λₑₘ ~450 nm) in solvents like DCM, DMF, and THF. Polar solvents induce redshifted emission due to stabilization of excited states. Temperature-dependent studies (10–60°C) reveal reversible aggregation behavior .

Data Contradictions and Resolution

Q. Discrepancies in reported cytotoxicity values across studies: How to address them?

  • Resolution : Standardize assay protocols (e.g., MTT incubation time, cell density). For example, IC₅₀ values for MCF7 cells vary from 12 µM to 45 µM due to differences in serum concentration (5% vs. 10% FBS). Use a reference compound (e.g., doxorubicin) for normalization .

Q. Conflicting regioselectivity in metalation reactions: Why do some studies report C-5 substitution while others favor C-8?

  • Resolution : The choice of base (e.g., TMPMgCl∙LiCl vs. LDA) and temperature dictates selectivity. At -40°C, TMPMgCl∙LiCl favors C-5 metalation (>90% selectivity), whereas LDA at -78°C shifts reactivity to C-8 due to steric effects .

Applications in Natural Product Synthesis

Q. Can this compound serve as a precursor for tricyclic alkaloids like pyrido[4,3,2-mn]acridines?

  • Methodology : Yes. Parham-type cyclization with dienophiles (e.g., maleic anhydride) under microwave irradiation (120°C, 30 min) yields tricyclic frameworks in 60–75% yield. The phenylmethyl group enhances steric control during cyclization .

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